molecular formula C10H9N3O3 B11520436 4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one

4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11520436
M. Wt: 219.20 g/mol
InChI Key: QXJIZBSAEXMJRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through several methods. One common approach involves the condensation of benzodiazepines with mono-anions of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

For industrial production, scalable methods have been developed. These methods often involve the use of isocyanide reagents, which allow for the efficient synthesis of the compound in large quantities . The process typically includes a one-pot condensation reaction, which reduces the number of synthetic steps and increases overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with GABA receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-9-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific chemical structure, which includes a nitro group at the 9-position and a methyl group at the 4-position.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

4-methyl-9-nitro-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C10H9N3O3/c1-6-5-9(14)12-10-7(11-6)3-2-4-8(10)13(15)16/h2-4H,5H2,1H3,(H,12,14)

InChI Key

QXJIZBSAEXMJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])NC(=O)C1

solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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